N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-butan-2-yl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-14(2)20-18(23)9-6-12-22-19(24)11-10-17(21-22)15-7-5-8-16(13-15)25-3/h5,7-8,10-11,13-14H,4,6,9,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORJEVHXWDKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N3O3, with a molecular weight of approximately 343.427 g/mol. The compound features a pyridazine core, which is known for its role in various biological activities, particularly in drug development.
Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their excessive activity is linked to conditions such as osteoporosis.
- Inhibition of Osteoclast Differentiation : The compound effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, which are indicative of osteoclasts. This inhibition is believed to occur through modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sec-butyl group, methoxyphenyl | Inhibits osteoclast differentiation |
| N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | Cyclopentyl instead of sec-butyl | Potentially similar effects |
| N-thiazol-2-yl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | Thiazole moiety | May alter biological pathways |
This table highlights the unique structural components and biological activities that make this compound a noteworthy candidate for therapeutic applications.
Case Studies and Research Findings
- Study on Osteoclastogenesis : A study demonstrated that treatment with this compound significantly decreased osteoclast formation in vitro. The mechanism was linked to alterations in early fusion markers like CD47, suggesting a novel pathway for osteoclast regulation.
- Pharmacological Potential : Further investigations into the pharmacological potential of this compound have indicated its applicability in treating bone-related diseases. Its ability to modulate key signaling pathways involved in osteoclast differentiation positions it as a promising lead compound for drug development targeting osteoporosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Ring
The 3-methoxyphenyl group in the target compound distinguishes it from other pyridazinone derivatives:
- Compound 6i (Antipyrine/pyridazinone hybrid): Features a 4-benzylpiperidinyl group on the pyridazinone ring.
- Compound 6j: Substituted with a phenyl group at the pyridazinone 3-position. The absence of the methoxy group may reduce electronic interactions with target proteins, altering potency .
- Compound 5a (Pyridazinone thioderivatives): Contains a 4-(methylthio)benzyl group. The methylthio group introduces sulfur-based hydrophobicity, which may enhance membrane permeability but also increase metabolic oxidation risks compared to the methoxy group .
Table 1: Substituent Effects on Pyridazinone Derivatives
Variations in the Amide Chain
The butanamide chain in the target compound is compared to analogs with differing alkyl or aryl groups:
- Sulfonamide Derivatives (Compounds 5a–5d): These feature sulfonamide-linked acyl chains (butyramide, pentanamide, hexanamide).
- Compound 8c : Contains a 2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide structure. The acetamide linker and dual substitution (methoxy and methylthio) create a balance between electronic effects and metabolic stability .
Table 2: Amide Chain Comparisons
Halogenated and Fluorinated Analogs
Fluorinated pyridazinones, such as those in and , exhibit distinct properties:
- Example 1 (EP 3 785 714 A1) : Contains trifluoromethyl and difluoromethyl groups, which are electron-withdrawing. These groups enhance metabolic stability and resistance to oxidative degradation compared to the methoxy group in the target compound .
- Example 8 : Features a difluoroethyl group, further increasing electronegativity and altering binding kinetics .
Implications for Drug Development
- Bioactivity : The 3-methoxyphenyl group may favor interactions with aromatic residues in enzyme active sites, while the sec-butyl chain could reduce first-pass metabolism compared to tert-butyl analogs .
- Optimization : Shorter amide chains (e.g., butanamide) balance solubility and permeability better than longer chains (e.g., hexanamide) .
Q & A
Q. What are the recommended methods for synthesizing N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes:
Core Formation : Condensation of substituted phenylhydrazines with diketones to form the pyridazinone ring.
Side-Chain Addition : Coupling the pyridazinone core with a sec-butylamide via nucleophilic acyl substitution or amide bond formation.
Key Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for condensation steps .
- Catalysts : Use of coupling agents (e.g., HATU, EDCI) improves amide bond formation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond integrity. For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 331.39 g/mol) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) and cytotoxicity screens (MTT assay on cancer cell lines like HeLa or MCF-7) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish IC values.
- Controls : Include known inhibitors (e.g., aspirin for anti-inflammatory assays) and vehicle controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?
- Methodological Answer :
-
Substituent Variation : Modify the methoxyphenyl group (e.g., replace -OCH with -Cl or -NO) to assess electronic effects on target binding .
-
Backbone Optimization : Replace the sec-butyl group with branched alkyl chains (e.g., isopropyl) to study steric effects on solubility and potency .
-
Data Analysis : Use regression models to correlate logP values with cytotoxicity IC .
Example SAR Findings (Hypothetical Table) :
Substituent (Position) logP IC (µM) Target Affinity (%) 3-OCH (phenyl) 2.1 12.5 78 3-Cl (phenyl) 2.8 8.2 85 4-NO (phenyl) 3.2 5.6 92
Q. What strategies address poor bioavailability observed in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the amide group to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate the compound in liposomes (size: 100–200 nm) to improve plasma half-life .
- Solubility Enhancement : Co-crystallize with β-cyclodextrin or use surfactants (e.g., Tween-80) in formulations .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation) that may reduce activity .
- Pharmacokinetic Modeling : Measure C and AUC in rodent models to correlate exposure with effect .
- Target Validation : Knockdown putative targets (e.g., via siRNA) in animal models to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
